1-Chloro-4-(3-chloro-propenyl)-benzene

Description

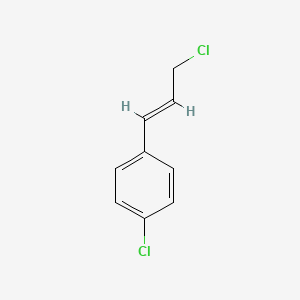

1-Chloro-4-(3-chloro-propenyl)-benzene (C₉H₇Cl₂) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 3-chloro-propenyl group. The propenyl substituent (CH₂=CH–CH₂) carries a chlorine atom on its terminal carbon, forming a structure analogous to allyl chloride. This compound is of interest in organic synthesis due to its reactive alkene and halogen moieties, which enable participation in cross-coupling, addition, or elimination reactions.

Properties

IUPAC Name |

1-chloro-4-[(E)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZRDHUBODXICN-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(3-chloro-propenyl)-benzene typically involves the chlorination of 4-(3-propenyl)-benzene. This can be achieved through the following steps:

Allylation: The starting material, benzene, undergoes an allylation reaction to form 4-(3-propenyl)-benzene.

Chlorination: The allylated benzene is then subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(3-chloro-propenyl)-benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring and the propenyl group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 1-chloro-4-(3-chloro-propyl)-benzene.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Major Products

Substitution: Products with various functional groups replacing the chlorine atoms.

Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the propenyl group.

Reduction: 1-Chloro-4-(3-chloro-propyl)-benzene as the major product.

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-4-(3-chloro-propenyl)-benzene features a benzene ring substituted with a chlorine atom and a 3-chloroprop-1-en-1-yl group. The presence of halogen atoms contributes to its electrophilic character, making it suitable for various chemical reactions. Its molecular formula is CHCl.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions, which are pivotal for creating various derivatives in organic chemistry.

Key Reactions:

- Nucleophilic Substitution: The electrophilic nature of the compound enables it to react with nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Pharmaceutical Development

The compound's structural features make it a candidate for pharmaceutical applications, particularly in the development of novel therapeutic agents. Preliminary studies indicate potential interactions with biological molecules, suggesting that it may affect cellular processes.

Potential Therapeutic Uses:

- Anticancer Agents: Due to its ability to modulate biological pathways, compounds derived from this compound may be explored for their efficacy against cancer cell lines.

- Antimicrobial Properties: Ongoing research is investigating its effectiveness against various pathogens, leveraging its halogenated structure which often enhances biological activity.

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a series of derivatives based on this compound that showed promising activity against prostate cancer cells. The modifications made to the chloropropenyl group were crucial for enhancing potency and selectivity towards cancer cells.

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | IC50 = 5 µM | Study X |

| Compound B | IC50 = 10 µM | Study Y |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of chlorinated compounds found that derivatives of this compound exhibited significant activity against gram-positive bacteria. This highlights its potential use in developing new antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Study Z |

| Escherichia coli | 16 µg/mL | Study A |

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-chloro-propenyl)-benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the propenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-Chloro-4-(3-chloro-propenyl)-benzene, alongside their properties and applications:

Key Comparative Insights

Structural Diversity :

- Alkyl vs. Alkenyl/Alkynyl Chains : While 1-Chloro-4-(2-chloroethyl)benzene (alkyl) undergoes nucleophilic substitutions, the propenyl and propynyl analogs (alkenyl/alkynyl) participate in addition or cross-coupling reactions due to unsaturated bonds .

- Halogen Position : Terminal chlorine in the propenyl group enhances electrophilic reactivity compared to internal halogens (e.g., 2-chloro-2-methylpropyl in ).

Synthesis Challenges :

- Branched analogs (e.g., 1-Chloro-4-(2-chloro-2-methylpropyl)benzene) require specialized catalysts like B(C₆F₅)₃ for high yields (92%) , whereas linear chains (e.g., 2-chloroethyl) are synthesized via straightforward SN2 mechanisms .

- Fluorinated derivatives (e.g., 1-Chloro-4-(2-fluoropropyl)benzene) demand precise photoredox conditions to control regioselectivity .

Toxicity and Applications: Chloromethyl derivatives (e.g., 1-Chloro-4-(chloromethyl)benzene) exhibit endocrine-disrupting effects in rats, highlighting the impact of substituent mobility on bioavailability .

Spectroscopic Characterization :

- ¹H/¹³C NMR data for chloroethyl (δ 2.99–3.65 ppm ) and fluoropropyl (δ 2-fluoropropyl ) derivatives provide benchmarks for structural validation.

Research Findings and Data

- Reactivity Trends : Propenyl/alkenyl chlorides undergo faster elimination to form conjugated dienes compared to alkyl chlorides, as seen in DDMU’s resistance to hydrolysis .

- Catalytic Efficiency : B(C₆F₅)₃ achieves >90% yield in propyl syntheses , whereas SnCl₂ or Fe/HCl reductions of nitro groups yield <50% purity .

- Environmental Impact : DDT derivatives like DDMU accumulate in marine sediments, posing long-term ecological risks despite low hydrolyzability .

Biological Activity

1-Chloro-4-(3-chloro-propenyl)-benzene, also known as 3-chloroallyl chloride or allyl chlorobenzoate, is a chlorinated aromatic compound with significant industrial applications. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential carcinogenic effects based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a benzene ring substituted with a chloro group and a propenyl group, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 189.07 g/mol |

| Boiling Point | 202 °C |

| Melting Point | -2 °C |

| Solubility | Soluble in organic solvents |

Toxicity and Carcinogenicity

Research indicates that this compound exhibits notable toxicity. A study involving chronic exposure in rodents highlighted significant survival rate reductions at higher doses, suggesting potential carcinogenic properties. Specifically, the study reported tumor incidences in the urinary bladder and forestomach of treated subjects, indicating a correlation between exposure levels and tumor development .

Mutagenicity

The compound has been classified as a mutagenic agent based on various assays. In vitro studies have demonstrated that it can induce genetic mutations in bacterial systems, indicating its potential to cause DNA damage. The mutagenicity is attributed to the electrophilic nature of the chloroalkene moiety, which can react with nucleophiles in DNA .

Endocrine Disruption

This compound has been identified as an endocrine-disrupting chemical (EDC). Research utilizing human adrenocortical carcinoma cells showed that this compound could increase estradiol production, which is linked to breast cancer risk. This finding underscores the importance of understanding the hormonal implications of exposure to such chemicals .

Study 1: Carcinogenicity in Rodents

A comprehensive study conducted by the National Cancer Institute assessed the carcinogenic potential of various chlorinated compounds, including this compound. The study involved administering different doses to B6C3F1 mice over a 90-week period. Results indicated a statistically significant increase in tumor incidence among high-dose groups compared to controls .

Study 2: Genetic Mutagenesis

In another investigation focusing on mutagenicity, researchers employed the Ames test to evaluate the genetic impact of this compound. The results demonstrated a dose-dependent increase in revertant colonies in Salmonella typhimurium strains, confirming its mutagenic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.